molecular formula C14H20N2O3 B276075 N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine

Numéro de catalogue B276075
Poids moléculaire: 264.32 g/mol
Clé InChI: BBTDPYRNQBCTGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally and in clinical settings. MDMA is a synthetic compound that belongs to the class of amphetamines and has been reported to produce feelings of euphoria, increased sociability, and empathy. However, MDMA has also been associated with various adverse effects, including neurotoxicity and addiction.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. The release of these neurotransmitters leads to the characteristic effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine, including feelings of euphoria, increased sociability, and empathy.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be particularly dangerous in individuals with pre-existing medical conditions or when taken in high doses. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has also been associated with neurotoxicity, particularly in the serotonin-producing neurons of the brain. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been linked to cognitive impairment and memory deficits.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been widely used in laboratory studies to investigate its effects on behavior and brain function. The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments include its well-characterized mechanism of action and the ability to manipulate the dose and route of administration. However, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is limited by ethical concerns and the potential for adverse effects.

Orientations Futures

There are several areas of future research that could further our understanding of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine and its potential therapeutic benefits. One area of research is the development of safer and more effective methods of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine administration, such as intranasal or sublingual delivery. Another area of research is the investigation of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine use and its potential for addiction. Finally, further clinical trials are needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in the treatment of PTSD and other anxiety-related disorders.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine is a synthetic compound that has been widely used recreationally and in clinical settings. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to have potential therapeutic benefits, particularly in the treatment of PTSD and anxiety-related disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has also been associated with various adverse effects, including neurotoxicity and addiction. Further research is needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine and to develop safer and more effective methods of administration.

Méthodes De Synthèse

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine was first synthesized in 1912 by the German pharmaceutical company Merck. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine involves the reaction of safrole, a natural organic compound found in sassafras oil, with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine is relatively simple and can be performed in a laboratory setting.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been studied extensively for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to increase empathy and social bonding, which may facilitate the therapeutic process. Clinical trials have demonstrated promising results in the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine-assisted psychotherapy for the treatment of PTSD, with some patients reporting significant reductions in symptoms. However, further research is needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine.

Propriétés

Formule moléculaire

C14H20N2O3

Poids moléculaire

264.32 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C14H20N2O3/c1-2-13-14(19-11-18-13)9-12(1)10-15-3-4-16-5-7-17-8-6-16/h1-2,9,15H,3-8,10-11H2

Clé InChI

BBTDPYRNQBCTGF-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC3=C(C=C2)OCO3

SMILES canonique

C1COCCN1CCNCC2=CC3=C(C=C2)OCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.